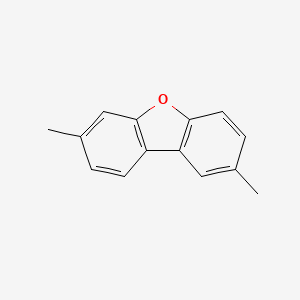

2,7-dimethyldibenzofuran

Beschreibung

Overview of Dibenzofuran as a Polycyclic Aromatic Heterocycle

Dibenzofuran (DBF) is a heterocyclic aromatic organic compound. biointerfaceresearch.com It consists of two benzene rings fused to a central furan ring. biointerfaceresearch.comekb.eg This tricyclic structure classifies it as a polycyclic aromatic heterocycle (O-HET). biointerfaceresearch.com Dibenzofuran is a white, volatile solid that is soluble in nonpolar organic solvents. ekb.eg It is known for its thermal stability. ekb.eg

Dibenzofurans are found in various natural and industrial sources, including coal tar, crude oils, and creosote. ekb.eg They can also be formed during high-temperature processes like waste incineration, fossil fuel combustion, and in tobacco smoke. biointerfaceresearch.comekb.eg The core dibenzofuran structure can undergo various chemical reactions, such as electrophilic reactions like halogenation and Friedel-Crafts reactions. ekb.eg

Significance of Methylated Dibenzofuran Isomers in Chemical Research

Methylated dibenzofurans, which are dibenzofuran structures with one or more methyl groups attached, are of significant interest in several scientific fields. These compounds, along with the parent dibenzofuran, are often found in environmental samples such as sediment, groundwater, and crude oil. mdpi.com The distribution and relative abundance of different methylated dibenzofuran isomers can serve as important geochemical indicators. researchgate.net

In geochemistry, the ratios of specific methylated dibenzofuran isomers are used as maturity indicators for crude oils and source rocks. researchgate.net For instance, the relative concentrations of different isomers can provide insights into the thermal history of sedimentary organic matter. researchgate.net Furthermore, the presence of certain methylated dibenzofurans in crude oil and sediment extracts has led to proposals of them being potential biomarkers for specific biological precursors, such as lichens. researchgate.netcas.cn

Specific Academic Relevance of 2,7-Dimethyldibenzofuran

Among the various methylated isomers, this compound has its own specific relevance in academic research. It is a naturally occurring compound, having been identified as a constituent of certain lichens. scispace.com Its structure has been confirmed through synthesis and by decarboxylation of naturally derived acids like pannaric acid. scispace.com

The synthesis of this compound and its derivatives is a subject of study in organic chemistry. For example, the synthesis of 1,3,7,9-tetramethoxy-2,8-dimethyldibenzofuran has been achieved through an intramolecular Ullmann reaction. rsc.org Additionally, more complex derivatives containing the this compound core, such as 3,7-dihydroxy-6-methoxy-2,7-dimethyldibenzofuran, have been isolated from plant sources. researchgate.net The study of such compounds contributes to the broader understanding of natural product chemistry and the development of synthetic methodologies.

Eigenschaften

CAS-Nummer |

51801-70-8 |

|---|---|

Molekularformel |

C14H12O |

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

2,7-dimethyldibenzofuran |

InChI |

InChI=1S/C14H12O/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8H,1-2H3 |

InChI-Schlüssel |

AFXREXXZVMTNJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)OC3=C2C=CC(=C3)C |

Herkunft des Produkts |

United States |

Q & A

Q. What are the established synthetic routes for 2,7-dimethyldibenzofuran, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves cyclization reactions or functionalization of pre-existing dibenzofuran frameworks. For example:

- Cyclization of phenolic precursors : Using catalysts like copper(I) iodide under oxidative conditions, where the oxygen atom in the furan ring originates from water .

- Electrophilic substitution : Methylation of dibenzofuran at specific positions requires precise control of reaction parameters (e.g., solvent polarity, temperature) to ensure regioselectivity. Hexafluoropropan-2-ol has been used as a solvent to enhance reaction efficiency in similar benzofuran syntheses .

- Key factors affecting yield include:

- Catalyst selection (e.g., copper vs. palladium) .

- Solvent choice (polar aprotic solvents improve solubility of intermediates) .

- Reaction time optimization to minimize side products like over-halogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl protons at positions 2 and 7 appear as singlets due to symmetry, typically in the range of δ 2.3–2.6 ppm. Aromatic protons in the dibenzofuran core resonate between δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions .

- ¹³C NMR : Methyl carbons are observed at δ 20–25 ppm, while oxygen-bearing carbons in the furan ring appear at δ 150–160 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks for C₁₄H₁₂O: m/z 196.0888) and fragmentation patterns to validate the dibenzofuran backbone .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-O-C in the furan ring (∼1250 cm⁻¹) and aromatic C-H (∼3050 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Comparative Bioactivity Profiling : Use standardized assays (e.g., IC₅₀ measurements in enzyme inhibition studies) across derivatives, controlling for substituent effects. For example, methyl vs. bromo substitutions significantly alter electron density and binding affinity .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents while retaining the dibenzofuran core. For instance, replacing methyl groups with hydroxy or nitro moieties can enhance or reduce antimicrobial activity, depending on the target .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity data .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Introduce temporary substituents (e.g., sulfonic acid at position 2) to direct electrophiles to the desired position. Subsequent removal of the directing group preserves the methyl substitution pattern .

- Catalytic Systems : Use Lewis acids like FeCl₃ to stabilize transition states. For bromination, N-bromosuccinimide (NBS) with catalytic H₂SO₄ favors substitution at electron-rich positions adjacent to methyl groups .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMF) enhance kinetic control, altering product distributions .

Q. How do reaction mechanisms differ between copper-catalyzed and palladium-catalyzed syntheses of this compound derivatives?

- Methodological Answer :

- Copper Catalysis : Involves radical intermediates in oxidative coupling reactions. For example, Cu(I) facilitates single-electron transfer (SET) to form aryl-oxygen bonds, critical for furan ring closure .

- Palladium Catalysis : Relies on coordination chemistry (e.g., Pd(0)/Pd(II) cycles) for cross-coupling reactions. Suzuki-Miyaura couplings with methylboronic acids enable precise introduction of methyl groups .

- Mechanistic studies using isotopic labeling (e.g., ¹⁸O tracing) confirm that oxygen in the furan ring originates from water in copper-catalyzed routes but from air in palladium systems .

Data Contradiction Analysis

Q. Why do some studies report divergent thermal stability values for this compound?

- Methodological Answer : Variations arise from differing analytical methods:

- Thermogravimetric Analysis (TGA) : Reports decomposition temperatures (Td) ∼250°C in inert atmospheres, but oxidative environments (e.g., air) lower Td due to furan ring degradation .

- Differential Scanning Calorimetry (DSC) : Melting points (Tm) range from 110–125°C, depending on crystallinity. Impurities from incomplete methylation (e.g., mono-methyl analogs) can depress Tm by up to 15°C .

Standardizing purification protocols (e.g., column chromatography with silica gel vs. recrystallization) minimizes discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.